N-benzyl-N-methyl-[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-amine
Description
N-benzyl-N-methyl-[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-amine is a heterocyclic compound that belongs to the class of tetrazoles Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties
Properties
Molecular Formula |
C12H12N6 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
N-benzyl-N-methyltetrazolo[1,5-a]pyrazin-5-amine |
InChI |
InChI=1S/C12H12N6/c1-17(9-10-5-3-2-4-6-10)12-8-13-7-11-14-15-16-18(11)12/h2-8H,9H2,1H3 |
InChI Key |
DMGFJFJTIKUGSD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CN=CC3=NN=NN23 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of sodium azide and triethyl orthoformate in an acidic medium . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methyl-[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
N-benzyl-N-methyl-[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking carboxylic acids.
Medicine: Explored for its antibacterial, antifungal, and anticancer properties.
Industry: Utilized in the development of advanced materials, including explosives and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-amine involves its interaction with specific molecular targets. The compound’s nitrogen-rich structure allows it to form stable complexes with metal ions and participate in various biochemical pathways. Its electron-donating and electron-withdrawing properties enable it to modulate receptor-ligand interactions, influencing biological activity .
Comparison with Similar Compounds
Similar Compounds
Tetrazole: A basic nitrogen-rich heterocycle with similar properties.
Tetrazolo[1,5-b]pyridazine: Another tetrazole derivative with applications in energetic materials.
Tetrazolo[1,5-a]pyrimidine: Known for its use in medicinal chemistry and material science.
Uniqueness
N-benzyl-N-methyl-[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-amine stands out due to its specific structural features, which confer unique reactivity and stability. Its ability to form stable complexes and participate in diverse chemical reactions makes it a valuable compound in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
